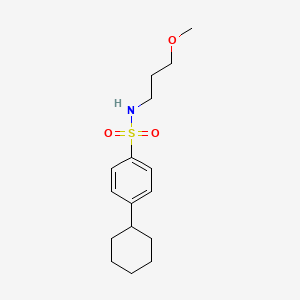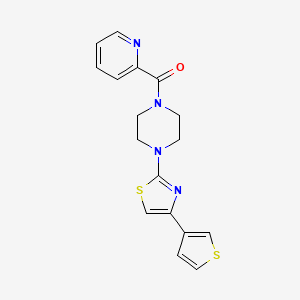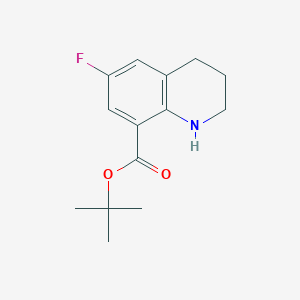
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a unique structure with thiophene rings and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine in the presence of a base to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(furan-3-yl)acrylamide
- (E)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-3-(pyridin-3-yl)acrylamide
Uniqueness
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of two thiophene rings, which confer distinct electronic properties and reactivity compared to similar compounds with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-11(12-2-1-6-18-12)8-14-13(16)4-3-10-5-7-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZGZXKWFUHVSL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2425579.png)
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2425581.png)




![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine](/img/structure/B2425590.png)


![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate](/img/structure/B2425600.png)

